![molecular formula C7H5ClN2 B040424 6-Chloroimidazo[1,2-a]pyridine CAS No. 6188-25-6](/img/structure/B40424.png)

6-Chloroimidazo[1,2-a]pyridine

Descripción general

Descripción

Synthesis Analysis

The synthesis of 6-Chloroimidazo[1,2-a]pyridine and related derivatives has been explored through various methods. For instance, Rousseau and Robins (1965) developed a new route for synthesizing 4-chloroimidazo[4,5-c]pyridine, which is closely related to 6-Chloroimidazo[1,2-a]pyridine (Rousseau & Robins, 1965). Additionally, Enguehard et al. (2003) reported efficient methods for preparing novel 6-aminoimidazo[1,2-a]pyridine derivatives, utilizing palladium- or copper-catalyzed methodology (Enguehard et al., 2003).

Molecular Structure Analysis

The molecular structure of 6-Chloroimidazo[1,2-a]pyridine derivatives has been a subject of study. For example, Enguehard et al. (2003) described the crystal structure for 6-N-methylanilinoimidazo[1,2-a]pyridine, a derivative of 6-Chloroimidazo[1,2-a]pyridine (Enguehard et al., 2003).

Chemical Reactions and Properties

6-Chloroimidazo[1,2-a]pyridine undergoes various chemical reactions, leading to the formation of diverse compounds. A study by Liu et al. (2015) illustrated the NH2CN-promoted integration of domino sequences for constructing 6-iodo-3-methylthioimidazo[1,2-a]pyridines (Liu et al., 2015). Similarly, Delaye et al. (2017) developed an efficient method for regiocontrolled functionalization of 2,3-dihalogenoimidazo[1,2-a]pyridine using Suzuki-Miyaura and Sonogashira cross-coupling reactions (Delaye et al., 2017).

Physical Properties Analysis

The physical properties of 6-Chloroimidazo[1,2-a]pyridine and its derivatives are closely linked to their molecular structure. For example, the study on the synthesis and structure of 2-(1Н-Indol-1-yl)-6-ferrocenyl-4-(2-chloroimidazo[1,2-a]pyridin-3-yl)pyrimidine by Antuf’eva et al. (2018) included analysis of IR and 1Н NMR spectroscopy, and X-ray diffraction, which are essential for understanding the physical properties of these compounds (Antuf’eva et al., 2018).

Chemical Properties Analysis

The chemical properties of 6-Chloroimidazo[1,2-a]pyridine derivatives are diverse. A study by Taha et al. (2016) synthesized various 6-Chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives and evaluated their chemical properties, including antiglycation, antioxidant, and β-glucuronidase potential (Taha et al., 2016).

Aplicaciones Científicas De Investigación

Therapeutic Agent Development : The imidazo[1,2-a]pyridine scaffold, including 6-Chloroimidazo[1,2-a]pyridine, has potential as a "drug prejudice" scaffold for developing novel therapeutic agents. These agents can have diverse activities, including anticancer, antimycobacterial, antileishmanial, and anticonvulsant properties (Deep et al., 2016).

Material Science Applications : Substituted imidazo[1,2-a]pyridine ligands are used in synthesizing one-dimensional coordination polymers with enhanced photoluminescent, phosphorescent emission, and antiferromagnetic interactions (Jiang & Yong, 2019).

Organic Synthesis : The synthesis of various chloroimidazo[4,5-c]pyridines and related derivatives has applications in organic synthesis and drug discovery. This method can be pivotal for synthesizing new compounds with improved properties (Rousseau & Robins, 1965).

Antiviral Research : Substituted imidazo[4,5-b]pyridines show promising anti-HBV (Hepatitis B Virus) activity, highlighting their potential in antiviral drug development (Gerasi et al., 2020).

Antitumor Treatments : Novel Cu(II)-based coordination complexes based on substituted imidazo[1,2-a]pyridine ligands have inhibitory effects on human myocardial aneurysm cells, indicating potential for future antitumor treatments (Liu et al., 2020).

Synthetic Methodology : Improved methods for synthesizing polychlorinated imidazo[1,2-a]pyridines have been developed, allowing for the synthesis of novel compounds with specific properties (Gudmundsson et al., 1997).

Viscosity Sensing : Novel low-molecular-weight styryl dyes based on 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde show significant enhancement in emission intensity in viscous environments, offering potential for viscosity sensing applications (Jadhav & Sekar, 2017).

Safety And Hazards

6-Chloroimidazo[1,2-a]pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . Personal protective equipment/face protection should be worn when handling this chemical .

Direcciones Futuras

The use of commercially available compounds like 6-Chloroimidazo[1,2-a]pyridine as fluorescent probes is expected to greatly promote the development of fluorescent imaging . In particular, the use of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid for real-time imaging of pH changes in yeast has been realized , indicating potential future directions in bioimaging applications.

Propiedades

IUPAC Name |

6-chloroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEGYCZJSVFGEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377406 | |

| Record name | 6-chloroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloroimidazo[1,2-a]pyridine | |

CAS RN |

6188-25-6 | |

| Record name | 6-chloroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

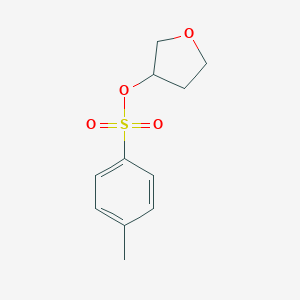

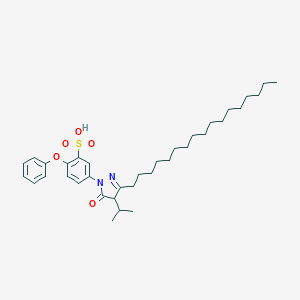

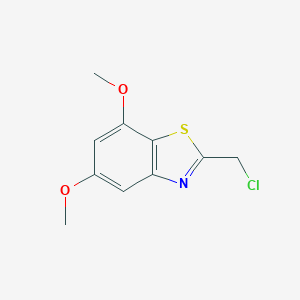

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B40343.png)

![methyl 2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[(4-bromobenzoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoate](/img/structure/B40347.png)

![[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine](/img/structure/B40366.png)